molecular formula C7H14Cl2N4S B1464040 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride CAS No. 69389-19-1

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride

Cat. No. B1464040
CAS RN: 69389-19-1
M. Wt: 257.18 g/mol
InChI Key: VMRAVKXZQUZZMK-UHFFFAOYSA-N
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Description

“1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C7H14Cl2N4S and a molecular weight of 257.18 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing 1,3,4-thiadiazole derivatives. For instance, one method involves the reaction of compound B with N - (aryl)-2-chloroacetamides in the presence of potassium carbonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4S.2ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.18 . The InChI code for this compound is 1S/C7H12N4S.2ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H .

Scientific Research Applications

Biological Activity and Therapeutic Potential

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride is part of the broader class of compounds that include piperazine derivatives, which have been extensively studied for their diverse pharmacological activities. These compounds are of significant interest due to their efficacy in various therapeutic areas, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory applications. Piperazine cores are found in many biologically active compounds, demonstrating a broad range of activities and forming the basis for developing new pharmacological entities with improved potency and reduced toxicity (Verma & Kumar, 2017).

Anti-Mycobacterial Activity

Specifically, piperazine derivatives have been identified as crucial scaffolds in the design of anti-mycobacterial agents. These compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) studies highlight piperazine as a vital building block in formulating potent anti-TB molecules. Such insights are instrumental for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Role in Kinase Inhibition

Piperazine derivatives are also recognized for their role in kinase inhibition, which is critical in cancer therapy. Saracatinib, a drug under clinical trials, is a dual kinase inhibitor that contains an N-methyl piperazine group. This compound has shown selective inhibition towards Src and Bcr-Abl tyrosine kinases. The investigation into saracatinib's metabolism revealed the formation of reactive intermediates, shedding light on the potential side effects observed in clinical trials. Such studies provide valuable insights into the pharmacokinetics and pharmacodynamics of piperazine derivatives in therapeutic applications (Attwa et al., 2018).

Chemotherapeutic Applications

The heterocyclic scaffolds of piperazine derivatives are explored for their chemotherapeutic potential, especially in targeting colorectal cancer. Quinazoline compounds, which incorporate piperazine structures, have shown efficacy in blocking pharmacological pathways of various cancer targets. These derivatives modulate the expression of genes and proteins involved in cancer progression, demonstrating significant anti-colorectal cancer activity. The versatility of the quinazoline nucleus, when combined with piperazine, offers a promising avenue for developing novel anti-cancer agents (Moorthy et al., 2023).

Safety and Hazards

The compound has several safety precautions associated with it. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.2ClH/c1-6-9-7(12-10-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRAVKXZQUZZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride
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1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride

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